molecular formula C18H15BrN2O2 B3531805 2-(1-bromonaphthalen-2-yl)oxy-N-(pyridin-4-ylmethyl)acetamide

2-(1-bromonaphthalen-2-yl)oxy-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B3531805
M. Wt: 371.2 g/mol
InChI Key: MTXXMFRQAMHRLZ-UHFFFAOYSA-N
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Description

2-(1-bromonaphthalen-2-yl)oxy-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound that features a bromonaphthalene moiety linked to an acetamide group via an ether bond

Properties

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxy-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2/c19-18-15-4-2-1-3-14(15)5-6-16(18)23-12-17(22)21-11-13-7-9-20-10-8-13/h1-10H,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXXMFRQAMHRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-bromonaphthalen-2-yl)oxy-N-(pyridin-4-ylmethyl)acetamide typically involves the following steps:

    Bromination of Naphthalene: Naphthalene is brominated to form 1-bromonaphthalene using bromine in the presence of a catalyst such as iron(III) bromide.

    Formation of the Ether Bond: 1-bromonaphthalene is reacted with 2-hydroxyacetamide in the presence of a base like potassium carbonate to form 2-(1-bromonaphthalen-2-yl)oxyacetamide.

    Amidation: The final step involves the reaction of 2-(1-bromonaphthalen-2-yl)oxyacetamide with pyridin-4-ylmethylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1-bromonaphthalen-2-yl)oxy-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the naphthalene or pyridine rings.

    Reduction: Reduced forms of the naphthalene or pyridine rings.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

2-(1-bromonaphthalen-2-yl)oxy-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of organic electronic materials.

    Biological Studies: Use as a probe in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Chemistry: Potential use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(1-bromonaphthalen-2-yl)oxy-N-(pyridin-4-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system under study.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-bromonaphthalen-2-yl)oxy-N-(piperidin-1-ylsulfonyl)acetamide
  • 2-(1-bromonaphthalen-2-yl)oxy-N-(pyrrolidin-1-ylsulfonyl)acetamide

Uniqueness

2-(1-bromonaphthalen-2-yl)oxy-N-(pyridin-4-ylmethyl)acetamide is unique due to the presence of both a bromonaphthalene moiety and a pyridinylmethyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-bromonaphthalen-2-yl)oxy-N-(pyridin-4-ylmethyl)acetamide
Reactant of Route 2
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2-(1-bromonaphthalen-2-yl)oxy-N-(pyridin-4-ylmethyl)acetamide

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